
4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one is a synthetic compound known for its unique chemical structure and properties It is characterized by a cyclohexanone core substituted with a 2-chlorophenyl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through the oxidation of cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where cyclohexanone reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Dimethylamino Group: The dimethylamino group can be added through a reductive amination reaction. Cyclohexanone is reacted with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including distillation, crystallization, and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles (e.g., hydroxyl, amino) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an analgesic or anesthetic agent.
Pharmacology: Studied for its interaction with neurotransmitter systems.
Chemical Biology: Used as a probe to study receptor-ligand interactions.
Industrial Chemistry: Employed in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one involves its interaction with specific molecular targets:
Neurotransmitter Receptors: It may bind to receptors such as NMDA (N-methyl-D-aspartate) receptors, modulating their activity.
Ion Channels: The compound can influence ion channel function, affecting cellular excitability.
Enzymatic Pathways: It may inhibit or activate certain enzymes, altering biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ketamine: Shares a similar cyclohexanone core and is known for its anesthetic properties.
Phencyclidine: Also has a cyclohexanone structure and is used as a dissociative anesthetic.
Methoxetamine: A derivative of ketamine with similar pharmacological effects.
Uniqueness
4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs. Its combination of a 2-chlorophenyl group and a dimethylamino group on the cyclohexanone core differentiates it from other compounds in terms of receptor binding affinity and metabolic stability.
Properties
Molecular Formula |
C14H18ClNO |
|---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-4-(dimethylamino)cyclohexan-1-one |
InChI |
InChI=1S/C14H18ClNO/c1-16(2)14(9-7-11(17)8-10-14)12-5-3-4-6-13(12)15/h3-6H,7-10H2,1-2H3 |
InChI Key |
AEMJVQKBEPXDTO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


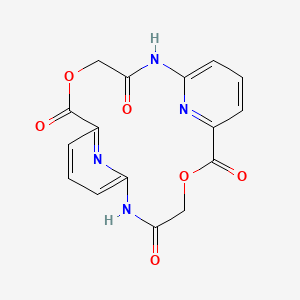
![5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13340088.png)
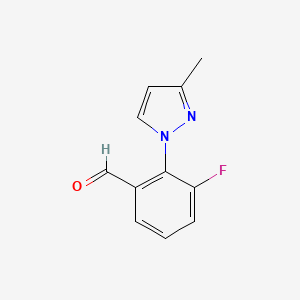
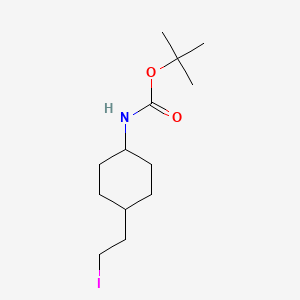
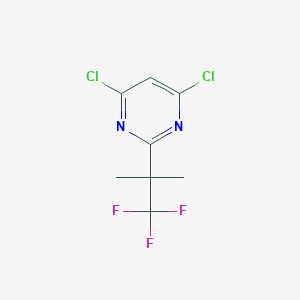
![tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13340125.png)
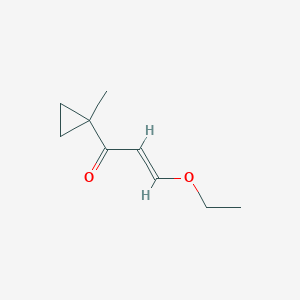
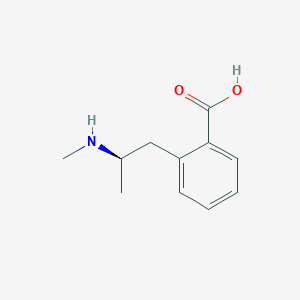
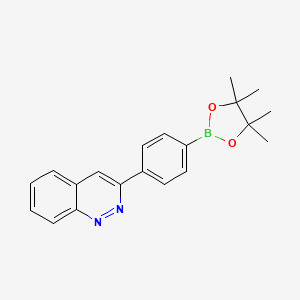


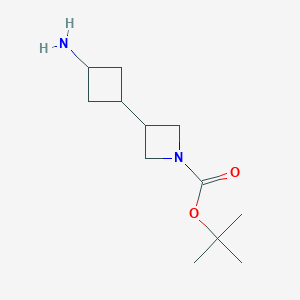
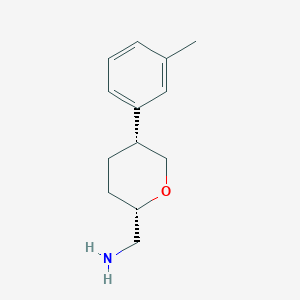
![3-Bromo-5-(difluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13340175.png)
